molecular formula C12H6BrFN2OS2 B3000278 5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 905673-51-0

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3000278
CAS No.: 905673-51-0
M. Wt: 357.22
InChI Key: VBGBUIJDFLQXPJ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains bromine, fluorine, benzothiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of Fluorine: The fluorine atom is introduced through a halogen exchange reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Bromination: The bromine atom is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Coupling with Thiophene: The final step involves coupling the benzothiazole derivative with a thiophene-2-carboxamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using suitable nucleophiles.

    Oxidation and Reduction: The thiophene and benzothiazole rings can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit enzymes such as DNA gyrase or dihydrofolate reductase, disrupting bacterial DNA replication and cell division . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of bromine, fluorine, benzothiazole, and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrFN2OS2/c13-9-5-4-8(18-9)11(17)16-12-15-10-6(14)2-1-3-7(10)19-12/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGBUIJDFLQXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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